molecular formula C70H111N21O21 B12376816 Caloxin 1b1

Caloxin 1b1

Cat. No.: B12376816
M. Wt: 1582.8 g/mol
InChI Key: IVFUOMWUIRNJLP-ADFIBQKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caloxin 1b1 is a selective inhibitor of plasma membrane calcium ATPase (PMCA), specifically targeting the extracellular domain 1 of PMCA4.

Preparation Methods

Caloxin 1b1 is synthesized through a two-step screening process. Initially, a phage display library of random peptides is screened for binding to synthetic extracellular domain 1 of PMCA4. The selected peptides are then further screened using PMCA protein purified from erythrocyte ghosts . The final product, this compound, is obtained by mutagenesis to improve its affinity and selectivity .

Chemical Reactions Analysis

Caloxin 1b1 primarily interacts with PMCA through binding to its extracellular domain, inhibiting its activity. This inhibition affects the acylphosphate formation in the forward reaction of PMCA but not in the reverse reaction . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution, as its primary function is to inhibit PMCA activity through specific binding.

Scientific Research Applications

Caloxin 1b1 has several scientific research applications:

Mechanism of Action

Caloxin 1b1 exerts its effects by binding to the extracellular domain 1 of PMCA4, inhibiting its activity. This inhibition prevents the extrusion of calcium ions from the cell, leading to an increase in intracellular calcium levels. The molecular target of this compound is PMCA4, and the pathway involved includes the inhibition of acylphosphate formation in the forward reaction of PMCA .

Comparison with Similar Compounds

Caloxin 1b1 is unique in its selective inhibition of PMCA4 over other PMCA isoforms. Similar compounds include:

This compound stands out due to its higher affinity and selectivity for PMCA4, making it a valuable tool in research focused on calcium signaling and homeostasis.

Properties

Molecular Formula

C70H111N21O21

Molecular Weight

1582.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-(carboxymethylamino)-2-oxoethyl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C70H111N21O21/c1-33(2)20-45(61(104)85-46(21-34(3)4)63(106)89-50(30-92)66(109)82-43(16-13-19-75-70(72)73)59(102)79-28-53(96)77-27-52(95)78-29-55(99)100)86-65(108)49(24-40-26-74-32-80-40)87-62(105)47(22-35(5)6)88-69(112)57(36(7)8)91-60(103)44(17-18-54(97)98)83-67(110)51(31-93)90-64(107)48(23-39-25-76-42-15-12-11-14-41(39)42)84-58(101)37(9)81-68(111)56(71)38(10)94/h11-12,14-15,25-26,32-38,43-51,56-57,76,92-94H,13,16-24,27-31,71H2,1-10H3,(H,74,80)(H,77,96)(H,78,95)(H,79,102)(H,81,111)(H,82,109)(H,83,110)(H,84,101)(H,85,104)(H,86,108)(H,87,105)(H,88,112)(H,89,106)(H,90,107)(H,91,103)(H,97,98)(H,99,100)(H4,72,73,75)/t37-,38+,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-,57-/m0/s1

InChI Key

IVFUOMWUIRNJLP-ADFIBQKPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(C(C)O)N

Origin of Product

United States

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